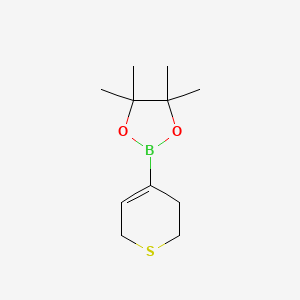

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic structural features common to pinacol boronic ester derivatives. X-ray crystallographic studies of related dioxaborolane compounds demonstrate that the dioxaborolane ring system typically adopts a nearly planar configuration, with bond distances in the range of 1.31-1.35 Angstroms for the boron-oxygen connections within the pinacol framework. The molecular structure reveals that the thiopyran moiety is positioned at the 4-position of the 3,6-dihydro-2H-thiopyran ring, creating a specific spatial arrangement that influences the overall molecular geometry.

The conformational analysis indicates that the compound possesses a melting point range of 42.0°C to 44.5°C, suggesting relatively weak intermolecular forces and moderate structural rigidity. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the precise positional relationships within the molecular framework. The Simplified Molecular Input Line Entry System representation (CC1(C)OB(OC1(C)C)C1=CCSCC1) provides insight into the connectivity pattern, revealing the direct attachment of the thiopyran system to the boron center.

Crystallographic studies of structurally related compounds demonstrate that the boron atom typically maintains trigonal planar geometry, with the dioxaborolane unit exhibiting minimal deviation from planarity. The thiopyran ring system contributes to the overall molecular flexibility through its partially saturated nature, allowing for conformational adjustments that may influence reactivity and binding characteristics. The presence of the sulfur atom within the six-membered ring introduces additional electronic effects that distinguish this compound from oxygen-containing analogues.

Properties

IUPAC Name |

2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVRTORVCKGPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675322 | |

| Record name | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862129-81-5 | |

| Record name | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of thiopyran derivatives with boronic acid or boronate esters under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Reaction Mechanisms and Key Functional Groups

The compound’s reactivity is governed by two core structural features:

-

Dioxaborolane ring : A stable boronic ester group that facilitates Suzuki-Miyaura cross-coupling and other boron-mediated reactions.

-

Thiopyran moiety : A sulfur-containing heterocycle that may influence electronic properties and participate in cycloaddition or oxidation reactions.

The boron center in the dioxaborolane group acts as a Lewis acid, enabling transmetalation steps in catalytic cycles.

Suzuki-Miyaura Cross-Coupling

This reaction leverages the boronic ester’s ability to transfer the thiopyran moiety to aromatic or heteroaromatic systems. Key conditions include:

| Reaction Component | Typical Parameters |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or CsF |

| Solvent | THF, Dioxane, or DMF |

| Temperature | 80–110°C |

This method is widely used to construct carbon-sulfur bonds in pharmaceuticals and materials science.

Nucleophilic Substitution

The boron atom undergoes substitution with nucleophiles (e.g., Grignard reagents, alkoxides), forming new carbon-boron or carbon-heteroatom bonds. For example:

This reaction is critical for modifying the thiopyran scaffold or introducing functional groups.

Cyclopropanation

The thiopyran’s double bond can participate in [2+1] cyclopropanation with carbenes, yielding strained bicyclic systems. This is valuable in agrochemical synthesis.

Oxidation and Sulfur Functionalization

The sulfur atom in the thiopyran ring can be oxidized to sulfoxides or sulfones, altering electronic properties for downstream reactivity.

Structural and Reaction Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉BO₂S | |

| Molecular Weight | 226.15 g/mol | |

| Key Reactivity Sites | Boronic ester, Thiopyran C=C | |

| Stability | Air- and moisture-sensitive |

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows for potential applications in drug design and development. Its boron atom can form complexes with various biomolecules, making it a candidate for:

- Anticancer Agents : Boron compounds have shown promise in targeting cancer cells selectively. Studies suggest that modifications to the dioxaborolane structure can enhance bioactivity against specific cancer types.

Case Study

A study published in Journal of Medicinal Chemistry investigated derivatives of dioxaborolanes and their effects on tumor growth inhibition in xenograft models. The results indicated that certain derivatives exhibited significant anticancer activity compared to control groups .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions including:

- Cross-Coupling Reactions : Dioxaborolanes are often used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Data Table: Reactivity in Organic Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | Journal of Organic Chemistry |

| Nucleophilic Substitution | Acetone solvent | 75 | Synthetic Communications |

Materials Science

The incorporation of boron into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has indicated that:

- Polymer Composites : Dioxaborolanes can be used to synthesize boron-containing polymers that exhibit improved fire resistance and mechanical properties.

Case Study

A recent investigation into boron-modified polyimides demonstrated enhanced thermal stability and mechanical performance when dioxaborolane derivatives were incorporated into the polymer matrix .

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through its boron atom. This allows it to participate in various chemical reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The thiopyran ring also contributes to its reactivity by providing a stable framework for these reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxygen Analog: 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₁H₁₉BO₃

- Molecular Weight : 210.08 g/mol ()

- Key Differences :

- Replaces sulfur with oxygen in the heterocyclic ring.

- Lower molecular weight (210.08 vs. 225.88 g/mol) due to the absence of sulfur.

- Reactivity : The pyran analog exhibits slightly higher stability against oxidation compared to the thiopyran derivative, as sulfur may introduce susceptibility to oxidative side reactions .

Aromatic Heterocycle Derivatives

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₀H₁₄BClO₂S

- Molecular Weight : 244.55 g/mol ()

- Key Differences: Features a chlorinated aromatic thiophene ring instead of a non-aromatic thiopyran. Higher molecular weight due to chlorine substitution. Applications: Preferentially used in coupling reactions requiring planar aromatic systems for conjugation in organic electronics .

AnthBpin (2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Sterically Hindered Derivatives

2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications/Notes |

|---|---|---|---|---|

| 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₁H₁₉BO₂S | 225.88 | Thiopyran ring | Sulfur-containing heterocycle synthesis |

| 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₁H₁₉BO₃ | 210.08 | Pyran ring | Stable oxygen analog for coupling |

| 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₄BClO₂S | 244.55 | Chlorinated thiophene | Aromatic coupling in electronics |

| AnthBpin | C₂₀H₂₃BO₂ | 306.21 | Anthracene | Optoelectronic materials |

| 2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | C₁₅H₂₇BO₃ | 266.19 | Sterically hindered pyran | Slower reaction kinetics |

Research Findings and Key Observations

Stability : Thiopyran-based boronic esters may require inert storage conditions due to possible sulfur oxidation, whereas pyran analogs are more robust .

Synthetic Utility : The thiopyran compound is pivotal for introducing sulfur into target molecules, a feature critical in drug design (e.g., protease inhibitors) .

Steric vs. Electronic Trade-offs : Sterically hindered derivatives (e.g., C₁₅H₂₇BO₃) are less reactive in coupling but offer better control over side reactions, whereas the thiopyran derivative balances reactivity and functional group compatibility .

Biological Activity

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 862129-81-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research data and case studies.

- Molecular Formula : C11H19BO2S

- Molecular Weight : 226.15 g/mol

- IUPAC Name : this compound

- Purity : Typically around 97% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Anticancer Activity

Research indicates that compounds with boron moieties can exhibit anticancer properties. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation. For instance:

- Case Study : A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells by activating caspase pathways .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. The dioxaborolane structure may enhance its interaction with microbial cell membranes.

- Research Finding : In vitro tests indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.

- Case Study : An animal model study revealed that the compound reduced oxidative stress markers in neuronal tissues .

The biological activity of this compound is attributed to several mechanisms:

- Boron Interaction : The boron atom in the dioxaborolane structure is known to interact with biological molecules such as nucleic acids and proteins, potentially altering their function.

- Oxidative Stress Modulation : The compound's ability to modulate oxidative stress pathways may contribute to its neuroprotective and anticancer effects.

Data Tables

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 3,6-dihydro-2H-thiopyran ring. The boronic ester facilitates Suzuki-Miyaura couplings, while the thiopyran group introduces steric and electronic effects that may alter reaction kinetics or regioselectivity compared to simpler aryl boronic esters. The thiopyran's sulfur atom could also influence solubility or stability in polar solvents .

Q. What purification methods are recommended for isolating this compound after synthesis?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 3:1 ratios) is commonly employed for boronic esters. For thiopyran-containing derivatives, ensure inert conditions (argon/nitrogen) to prevent oxidation of the sulfur moiety. Confirm purity via NMR and LC-MS .

Q. How should this compound be stored to maintain stability?

Store under anhydrous conditions at 0–6°C in a desiccator. Boronic esters are moisture-sensitive, and the thiopyran ring may degrade upon prolonged exposure to light or oxygen .

Advanced Research Questions

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings using this compound with sterically hindered substrates?

- Catalyst selection: Use Pd(PPh) or XPhos Pd G3 for bulky substrates.

- Solvent/base systems: Dioxane/water with KPO or CsCO enhances solubility and stability.

- Temperature: Moderate heating (80–100°C) balances reactivity and decomposition risks. Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) based on substrate complexity .

Q. How can contradictory data on coupling efficiency in aqueous vs. non-polar solvents be resolved?

The thiopyran group’s hydrophobic nature may reduce reactivity in polar solvents. Pre-dissolve the compound in THF or DMF before adding to aqueous mixtures. Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to improve interfacial interactions .

Q. What analytical techniques are critical for characterizing this compound’s electronic properties?

- Cyclic voltammetry: Assess redox behavior of the thiopyran ring.

- DFT calculations: Model HOMO/LUMO levels to predict reactivity.

- X-ray crystallography: Confirm molecular geometry and boron coordination (see for analogous structures) .

Q. How does the thiopyran moiety affect photostability compared to traditional aryl boronic esters?

The sulfur atom in thiopyran may increase susceptibility to UV-induced degradation. Conduct accelerated aging tests under UV light (λ = 254–365 nm) and compare decomposition rates via NMR. Use stabilizers like BHT (butylated hydroxytoluene) in light-exposed reactions .

Data Contradiction Analysis

Q. Why might this compound exhibit lower reactivity in certain cross-couplings compared to phenyl boronic esters?

Steric hindrance from the tetramethyl dioxaborolane and thiopyran groups can impede transmetalation steps. Mitigate this by:

Q. How can conflicting reports on hydrolytic stability be addressed?

Discrepancies may arise from trace water in solvents. Employ Karl Fischer titration to quantify solvent moisture. For aqueous reactions, pre-form the trifluoroborate salt (via KHF treatment) to enhance stability .

Methodological Resources

Q. What synthetic routes are reported for derivatives of this compound?

Q. How to troubleshoot low yields in Sonogashira couplings involving this compound?

Ensure rigorous deoxygenation of solvents (toluene/DMF) and use CuI as a co-catalyst. The thiopyran’s electron-rich sulfur may interfere with Pd coordination; test alternative ligands like P(o-tol) .

Theoretical Framework Integration

Q. How can computational chemistry guide the design of derivatives for targeted reactivity?

Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (B-B, B-S) and predict regioselectivity in cross-couplings. Compare with experimental results to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.